Product packaging for 2,3-Diphenyl-1,4-dioxine(Cat. No.:CAS No. 63028-26-2)

2,3-Diphenyl-1,4-dioxine

Cat. No.: B14505077
CAS No.: 63028-26-2
M. Wt: 236.26 g/mol
InChI Key: GJXOQWKOTPRJET-UHFFFAOYSA-N
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Description

Overview of the 1,4-Dioxin (B1195391) Ring System and its Structural Variants

The 1,4-dioxin ring is a six-membered heterocyclic, non-aromatic compound with the chemical formula C₄H₄O₂. wikipedia.org It features two oxygen atoms at positions 1 and 4 of the ring. olympianwatertesting.com This arrangement of oxygen atoms opposite each other contributes to a relatively planar structure. olympianwatertesting.com An isomeric form, 1,2-dioxin, also exists but is highly unstable due to its peroxide-like characteristics. wikipedia.org

The term "dioxin" can generally refer to compounds that possess this core skeletal structure with various substituent groups attached. wikipedia.org For instance, dibenzo-1,4-dioxin consists of two benzene (B151609) rings fused to a 1,4-dioxin ring. wikipedia.org The parent 1,4-dioxin is rarely found in its pure form as it is unstable and tends to polymerize; its primary significance lies in theoretical studies and as a foundational structure for more complex derivatives. olympianwatertesting.com

Compound Name Chemical Formula Key Structural Feature
1,4-DioxinC₄H₄O₂Six-membered ring with two oxygen atoms at positions 1 and 4. olympianwatertesting.com
1,2-DioxinC₄H₄O₂Six-membered ring with two adjacent oxygen atoms. wikipedia.org
Dibenzo-1,4-dioxinC₁₂H₈O₂Two benzene rings fused to a 1,4-dioxin core. wikipedia.org
2,3-Diphenyl-1,4-dioxineC₁₆H₁₂O₂A 1,4-dioxin ring with phenyl groups at the 2 and 3 positions.

Historical and Contemporary Significance of Unsaturated Dioxine Derivatives in Organic Synthesis

Unsaturated dioxine derivatives, including this compound, are valuable intermediates in organic synthesis. Historically, the study of dioxins has been driven by both their synthetic utility and their presence as environmental pollutants, particularly the polychlorinated dibenzodioxins (PCDDs). wikipedia.org

In contemporary organic synthesis, unsaturated dioxins serve as building blocks for more complex molecules. They can participate in various reactions, such as Diels-Alder reactions, to construct polycyclic systems. tandfonline.comresearchgate.net For example, furo[3,4-b]1,4-benzodioxins undergo Diels-Alder reactions to form substituted dibenzo[b,e] tandfonline.comCurrent time information in Bangalore, IN.dioxins. tandfonline.com The reactivity of the dioxin ring, which behaves like an unsaturated aliphatic ether, allows for a range of chemical transformations. thieme-connect.de Furthermore, derivatives of 1,4-benzodioxin (B1211060) have garnered significant attention due to their biological activities. thieme-connect.de The synthesis of novel imidazole (B134444) derivatives incorporating a 2,3-dihydrobenzo[b] tandfonline.comCurrent time information in Bangalore, IN.dioxin moiety highlights the ongoing interest in these scaffolds for potential pharmaceutical applications. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O2 B14505077 2,3-Diphenyl-1,4-dioxine CAS No. 63028-26-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63028-26-2

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2,3-diphenyl-1,4-dioxine

InChI

InChI=1S/C16H12O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H

InChI Key

GJXOQWKOTPRJET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=CO2)C3=CC=CC=C3

Origin of Product

United States

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2,3 Diphenyl 1,4 Dioxine

Photochemical Reactivity and Energy Transfer Processes

The photochemical behavior of 2,3-diphenyl-1,4-dioxine is characterized by its interaction with light, leading to the formation of reactive intermediates and subsequent chemical transformations. These processes are highly dependent on the reaction conditions, including the presence of photosensitizers and oxygen.

Upon direct or sensitized photo-excitation, this compound can undergo electron ejection to form a stable cation radical. rsc.org Laser excitation of a related diphenyldihydrodioxin derivative has been shown to produce its corresponding cation radical, which exhibits distinct absorption maxima and a measurable lifetime in solution. rsc.orgresearchgate.net This cation radical has been characterized using transient absorption spectroscopy, with absorption maxima observed at 410 and 450 nm and a lifetime of 10 µs. rsc.orgresearchgate.netresearchgate.net The formation of this cation radical can also be achieved thermally using a chemical oxidant like tris(2,4-dibromophenyl)-aminium hexachloroantimonate (BAHA), which acts as an electron acceptor. rsc.orgrsc.org The similarity between the photochemically and thermally generated spectra confirms the identity of the cation radical intermediate. rsc.org The cation radical can also be formed via a triplet sensitized process using a sensitizer (B1316253) such as benzophenone. researchgate.netresearchgate.net

The photooxidation of this compound can proceed through two primary mechanisms: reaction with singlet oxygen ('O₂) and electron-transfer processes. illinois.eduacs.org In the presence of a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA) in acetonitrile, both pathways can operate. illinois.edu

The singlet oxygen mechanism involves the reaction of photochemically generated ¹O₂ with the dioxine ring to form a dioxetane intermediate. This pathway is a significant contributor to the formation of the final product, ethylene (B1197577) glycol dibenzoate. illinois.edu The reaction of this compound with singlet oxygen is very rapid. illinois.edu

The electron-transfer mechanism involves the initial transfer of an electron from the dioxine to the excited sensitizer, forming the dioxine cation radical. illinois.edu This pathway can also lead to the formation of ethylene glycol dibenzoate, although it is considered a minor route for this specific product. illinois.edu However, electron transfer is the primary pathway for the formation of a minor product, 2,3-diphenyl-1,4-dioxene oxide. illinois.edu The competition between the singlet oxygen and electron-transfer pathways is influenced by the concentration of the dioxine. illinois.edu

Dioxetane intermediates are crucial in the singlet oxygen-mediated photooxidation of this compound. illinois.edu The formation of a dioxetane occurs through the [2+2] cycloaddition of singlet oxygen to the double bond of the dioxine ring. acs.org This intermediate is generally unstable and can be observed by techniques like ¹H NMR at low temperatures. illinois.edu Upon warming, the dioxetane decomposes to yield ethylene glycol dibenzoate. illinois.edu The involvement of dioxetane intermediates is a common feature in the photooxidation of various electron-rich alkenes. acs.orgdoi.orgacs.org In the case of this compound, the formation of the diester product under oxygenated conditions is attributed to the decomposition of this dioxetane intermediate, which results from the interaction between molecular oxygen and the initially formed dioxine cation radical. rsc.org

Environmental factors, particularly the solvent and the presence of oxygen, significantly influence the photochemical reactions of this compound. The solvent can affect the stability and reactivity of the excited states and intermediates. For instance, the photooxidation of related compounds has shown solvent-dependent outcomes, with reactions proceeding in some solvents like tetrahydrofuran (B95107) but not in others like dimethylformamide or methanol. acs.org This is attributed to the suppression of singlet oxygen formation in highly polar solvents. acs.org

The presence of oxygen is critical for the photooxidation reactions. In deoxygenated solutions, irradiation of a related diphenyldihydrodioxin leads to the formation of β-lapachone and 2,3-diphenyl-1,4-dioxene. rsc.org However, in the presence of oxygen, the dioxene is not observed; instead, ethylene dibenzoate is formed as a new product. rsc.org This highlights the role of oxygen in trapping the reactive intermediates, such as the dioxine cation radical, to form the dioxetane and subsequently the final oxidation product. rsc.org The photodegradation of dioxin-like compounds in soil can be enhanced by the addition of organic solvents like vegetable oils, which facilitate the transport of the compounds to the surface where they can be irradiated. researchgate.net

Redox Chemistry and Electron Removal Processes Leading to Novel Electronic States

The redox chemistry of 1,4-dioxins involves the removal of electrons to form cationic species. thieme-connect.de The ability of this compound and its derivatives to undergo electron removal leads to the formation of novel electronic states, primarily the cation radical. rsc.org This process is a key step in its electron-transfer photooxidation. illinois.edu The study of redox reactions is fundamental to understanding the behavior of many chemical species in various environments. stanford.edu The electron content of an element is described by its oxidation state. stanford.edu The removal of an electron from this compound results in a change in its electronic structure, creating a species with a positive charge and an unpaired electron. This cation radical is a distinct chemical entity with its own characteristic reactivity. rsc.org The generation and characterization of such radical cations are often studied using electrochemical techniques like cyclic voltammetry, which can provide information about the electron-accepting abilities of the parent molecule. acs.org

Electrophilic and Nucleophilic Reactivity of the Dioxine Ring

The reactivity of the 1,4-dioxin (B1195391) ring system can be understood in terms of its susceptibility to attack by electrophiles and nucleophiles. The oxygenated ring of 1,4-benzodioxin (B1211060), a related structure, is susceptible to electrophilic reagents. thieme-connect.de However, reactions such as nitration and Friedel-Crafts acylation on 1,4-benzodioxin often lead to the formation of polymeric tars. thieme-connect.de For 2,3-dihydrothieno[3,4-b] rsc.orgillinois.edudioxine, another analogue, electrophilic aromatic substitution can occur if the rings are electron-rich. ambeed.com

The dioxine ring itself can also undergo reactions that lead to its opening. ambeed.com While specific studies on the electrophilic and nucleophilic reactivity of the this compound ring are not extensively detailed in the provided context, the general reactivity patterns of similar heterocyclic systems suggest that the electron-rich nature of the double bond and the oxygen atoms would make the ring susceptible to electrophilic attack. Conversely, nucleophilic attack might be less favorable unless the ring is activated by electron-withdrawing groups or if it undergoes ring-opening reactions under certain conditions. ambeed.com The reactivity is also influenced by the substituents on the ring; for instance, dibenzo[b,e] rsc.orgillinois.edudioxin undergoes various electrophilic aromatic substitutions. thieme-connect.de

In Depth Spectroscopic and Structural Analysis of 2,3 Diphenyl 1,4 Dioxine

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure and bonding within 2,3-Diphenyl-1,4-dioxine. Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectroscopies each provide unique molecular signatures.

NMR spectroscopy is pivotal for confirming the connectivity and chemical environment of atoms in this compound.

¹H NMR: The proton NMR spectrum of this compound is characterized by its relative simplicity, which reflects the molecule's symmetry. Published data for the compound, synthesized from benzoin (B196080) and ethylene (B1197577) glycol, shows two main signals. rsc.org The ten protons of the two phenyl groups appear as a complex multiplet around δ 7.33 ppm. The four protons on the dioxine ring's methylene (B1212753) groups (at positions 5 and 6) appear as a sharp singlet at approximately δ 4.4 ppm. rsc.org The equivalence of these four protons suggests a rapid conformational inversion of the dioxine ring at room temperature.

¹³C NMR: While specific ¹³C NMR data for this compound is not widely published, data from the related compound 2,3,5,6-tetraphenyl-1,4-dioxin shows that the carbon atoms of the central dioxin ring resonate at approximately 136 ppm. acs.org This chemical shift value indicates that the dioxin core is not aromatic. acs.org For this compound, distinct signals would be expected for the olefinic carbons (C2 and C3) attached to the phenyl groups, the aliphatic carbons (C5 and C6), and the various carbons of the phenyl rings.

Table 1: NMR Spectroscopic Data for this compound and a Related Compound

CompoundNucleusChemical Shift (δ ppm)Assignment
This compound rsc.org¹H~7.33 (m)Phenyl protons (10H)
¹H~4.4 (s)Methylene protons (4H, -OCH₂CH₂O-)
2,3,5,6-Tetraphenyl-1,4-dioxin acs.org¹³C~136Dioxin core carbon atoms

Vibrational and electronic spectroscopy probe the bonding and electronic transitions within the molecule.

Vibrational (IR and Raman) Spectroscopy: The Infrared (IR) and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups. Key expected vibrations include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹ for the methylene groups.

C=C stretching: For the double bond within the dioxine ring, typically in the 1650-1680 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching: Strong bands, often in the 1050-1250 cm⁻¹ range, characteristic of the ether linkages.

Electronic (UV-Vis) Spectroscopy: The Ultraviolet-Visible (UV-Vis) spectrum is determined by the π-electron system of the molecule. The phenyl groups and the enol ether-like double bond constitute the principal chromophores. These are expected to give rise to π → π* transitions. While the spectrum for the neutral molecule is not detailed in the available literature, studies on the 2,3-diphenyl-1,4-dioxene radical cation, generated photochemically, show distinct absorption bands. rsc.org Furthermore, the related 2,3,5,6-tetraphenyl-1,4-dioxin exhibits aggregation-caused quenching (ACQ) of its fluorescence, an interesting photophysical property. acs.org

Table 2: Expected Spectroscopic Signatures for this compound

Spectroscopy TypeExpected Wavenumber/WavelengthVibration/Transition
IR / Raman > 3000 cm⁻¹Aromatic C-H stretch
< 3000 cm⁻¹Aliphatic C-H stretch
~1650-1680 cm⁻¹C=C stretch (dioxine ring)
~1450-1600 cm⁻¹Aromatic C=C stretch
~1050-1250 cm⁻¹C-O-C stretch
UV-Vis ~200-400 nmπ → π* transitions

X-ray Crystallographic Analysis of Dioxine and Related Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information. While a crystal structure for this compound is not available, the structure of the closely related 2,3,5,6-tetraphenyl-1,4-dioxin has been determined and offers valuable comparative insights. acs.org

The analysis of 2,3,5,6-tetraphenyl-1,4-dioxin reveals that the central dioxin ring is not planar. acs.org The C=C double bond length in the dioxin core is approximately 1.329 Å, which is very similar to a typical cyclohexene (B86901) double bond, further supporting the non-aromatic nature of the ring. acs.org The endocyclic O-C bond lengths are in the range of 1.393–1.413 Å. acs.org The phenyl rings are significantly twisted out of the plane of the central ring. acs.org

Table 3: Selected Crystallographic Data for 2,3,5,6-Tetraphenyl-1,4-dioxin acs.org

ParameterValue
Crystal System Monoclinic
C=C Bond Length (Dioxin Ring) 1.329 Å
Endocyclic O-C Bond Lengths 1.393–1.413 Å
Phenyl Ring Dihedral Angles 40.7° and -48.3° (relative to the dioxin core)

Conformational Analysis and Geometrical Distortions within the Dioxine Ring

The six-membered dioxine ring is conformationally flexible. Theoretical calculations and experimental data from derivatives indicate that the ring is non-planar to avoid steric strain and angle strain. Depending on the substitution pattern, 1,4-dioxin (B1195391) derivatives can adopt either a planar or a boat-like conformation. nih.gov

For 2,3,5,6-tetraphenyl-1,4-dioxin, the central ring adopts a "quite flattened boat conformation". acs.org This deviation from planarity is a strategy to minimize steric hindrance between the bulky phenyl substituents. The phenyl groups themselves are twisted with respect to the dioxin core, with reported dihedral angles of 40.7° and -48.3°. acs.org It is highly probable that the less substituted this compound also adopts a similar non-planar conformation, such as a half-chair or a boat, to alleviate the steric strain imposed by the two phenyl groups at the C2 and C3 positions. The historical confusion between chair and boat conformations in the saturated analogues (2,3-disubstituted-1,4-dioxanes) underscores the conformational complexity of this class of heterocycles. cdnsciencepub.com

Theoretical and Computational Chemistry Studies of 2,3 Diphenyl 1,4 Dioxine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed to study the properties of organic molecules due to its favorable balance of accuracy and computational cost.

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2,3-Diphenyl-1,4-dioxine, the central 1,4-dioxine ring is not expected to be planar. Due to the presence of a C=C double bond, the ring is likely to adopt a half-chair or boat-like conformation to minimize steric strain. The two phenyl groups attached to the double bond will also exhibit a specific rotational orientation (dihedral angle) relative to the dioxine ring.

DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are used to locate the energy minima on the potential energy surface, which correspond to stable conformers. The analysis can reveal the most stable conformation and the energy barriers between different conformers. researchgate.net For instance, studies on similar substituted dioxane rings have used DFT to simulate the ring inversion pathways. researchgate.net

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Illustrative Data)
ParameterValue
C=C Bond Length (Dioxine Ring)~1.35 Å
C-O Bond Length (Dioxine Ring)~1.37 Å
C-C Bond Length (Phenyl-Dioxine)~1.48 Å
O-C-C-O Torsion Angle~30-40°
C=C-Ph Dihedral Angle~40-50°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, DFT calculations show that the HOMO is typically distributed across the entire π-conjugated system, with significant contributions from the electron-rich oxygen atoms and the phenyl rings. The LUMO is also delocalized over the π-system, particularly on the phenyl rings and the C=C bond of the dioxine core. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative Data)
ParameterEnergy (eV)
HOMO Energy-5.80
LUMO Energy-1.50
HOMO-LUMO Gap (ΔE)4.30

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. chemrxiv.org These are calculated using the energies of the frontier orbitals. researchgate.net

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. scielo.org.mx

Local Reactivity Descriptors , such as the Fukui function (f(r)) , are used to identify the reactivity of specific atomic sites within the molecule. scielo.org.mxchemrxiv.org The Fukui function helps predict where a molecule will be attacked by electrophiles, nucleophiles, or radicals, providing a detailed map of its site selectivity. researchgate.netmdpi.com

Table 3: Global Reactivity Descriptors for this compound (Illustrative Data)
DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO5.80
Electron Affinity (A)-ELUMO1.50
Chemical Hardness (η)(I - A) / 22.15
Chemical Potential (μ)-(I + A) / 2-3.65
Electrophilicity Index (ω)μ2 / 2η3.10

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. mdpi.com The MESP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. wolfram.com

Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions are expected to be concentrated around the electronegative oxygen atoms. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms of the phenyl rings.

Green Regions: Represent neutral or near-zero potential.

The MESP map provides a clear and intuitive picture of where the molecule is most likely to interact with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the behavior of molecules in their excited states. It is particularly effective for predicting electronic absorption spectra (UV-Vis). researchgate.net The calculations provide information on excitation energies, corresponding absorption wavelengths (λ), and the oscillator strengths of electronic transitions, which relate to the intensity of the absorption bands. nih.gov

For this compound, the primary electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). These transitions are characteristic of conjugated systems containing aromatic rings and double bonds.

Table 4: Predicted Electronic Transitions for this compound via TD-DFT (Illustrative Data)
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.853220.65HOMO → LUMO
S0 → S24.202950.15HOMO-1 → LUMO
S0 → S34.552720.25HOMO → LUMO+1

Ab Initio and Other High-Level Computational Approaches for Understanding Electronic Structure and Aromaticity

While DFT is highly effective, ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used for more rigorous investigations of electronic structure and intermolecular interactions. nih.govrutgers.edu

A key question for this compound is the aromaticity of the central ring. The 1,4-dioxine ring contains 8 π-electrons (two from the C=C bond and two lone pairs from each oxygen atom that can participate in conjugation). According to Hückel's rule, an 8-π-electron system would be considered antiaromatic if it were planar. stackexchange.com However, molecules often distort from planarity to avoid the destabilization associated with antiaromaticity. stackexchange.com

High-level computational methods can be used to assess the aromaticity of the dioxine ring through various criteria:

Structural Criterion: Examining the degree of bond length alternation around the ring.

Magnetic Criterion: Calculating Nucleus-Independent Chemical Shift (NICS) values. A NICS value near zero or positive in the center of the ring would suggest non-aromatic or antiaromatic character, respectively.

Energetic Criterion: Evaluating the stabilization energy through isodesmic and homodesmotic reactions.

Computational Prediction of Optical and Luminescence Properties, including Aggregation-Caused Quenching (ACQ)

Theoretical and computational chemistry studies have been employed to elucidate the electronic structure and photophysical properties of 2,3,5,6-tetraphenyl-1,4-dioxin (TPD), a close derivative of this compound. These investigations provide critical insights into its optical and luminescence characteristics, particularly its propensity for aggregation-caused quenching (ACQ), a phenomenon where fluorescence intensity decreases upon molecular aggregation. researchgate.netnih.gov This stands in contrast to the more widely studied aggregation-induced emission (AIE), where light emission is enhanced in the aggregated state. nih.gov

Detailed research into TPD has revealed that despite its structural similarity to known AIE-active molecules like 2,3,5,6-tetraphenylpyrazine (B1296028) (TPP), it exhibits ACQ. researchgate.netnih.gov Experimental fluorescence spectroscopy of TPD in a mixture of tetrahydrofuran (B95107) (THF) and water confirmed this quenching behavior. nih.gov To understand the underlying mechanism, time-dependent density functional theory (TD-DFT) calculations have been performed. researchgate.net

These computational analyses focus on the conformational preferences and the nature of the electronic excited states of the molecule. researchgate.net For TPD, it has been observed that the molecule is slightly distorted from planarity. acs.org Theoretical studies help to rationalize the starkly different photophysical behaviors of TPD (which undergoes ACQ) and TPP (which exhibits AIE). researchgate.net

The computational findings for 2,3,5,6-tetraphenyl-1,4-dioxin are summarized in the following tables:

Table 1: Summary of Theoretical Study on Photophysical Properties

Property InvestigatedMethodKey FindingsReference
Aggregation BehaviorExperimental and TheoreticalExhibits Aggregation-Caused Quenching (ACQ) researchgate.netnih.gov
Conformational AnalysisTheoretical CalculationsDioxin core is slightly distorted from planarity acs.org
Excited StatesTime-Dependent Density Functional Theory (TD-DFT)Analysis of excited states helps explain the ACQ behavior in contrast to the AIE of similar molecules researchgate.net

Table 2: Natural Transition Orbitals (NTOs) for the S1 and S2 States of TPD in THF

StateTransitionOccupation Number (η)Transition Energy
S1HOMO -> LUMO0.993.65 eV
S2HOMO-1 -> LUMO0.993.82 eV

Data derived from theoretical calculations at the TD-ωB97X-D3/def2-SVP level. researchgate.net

The theoretical calculations suggest that the specific electronic structure and excited-state dynamics of TPD, which differ from those of AIE-active analogs, are responsible for its ACQ characteristics. researchgate.net The computational analysis of the natural transition orbitals provides a quantum chemical basis for understanding the electronic transitions that govern the absorption and emission of light. researchgate.net In solution, non-radiative decay pathways are likely accessible, leading to the quenching of fluorescence. Upon aggregation, these pathways are not sufficiently blocked to induce emission; instead, other quenching mechanisms may be activated, resulting in the observed ACQ. researchgate.net

Advanced Applications and Materials Science Potential of 2,3 Diphenyl 1,4 Dioxine

Design Principles for Functional Materials Incorporating the Dioxine Core

The design of functional materials based on the 1,4-dioxin (B1195391) core is fundamentally governed by the geometry and electronic structure of the heterocyclic ring and its substituents. Research into substituted 1,4-dioxin derivatives reveals that the conformation of the central ring is highly sensitive to its substitution pattern, a key principle for tuning material properties.

X-ray analysis of various dioxin derivatives has shown that the central dioxin ring can adopt either a planar or a non-planar boat conformation. nih.gov This conformational flexibility is a critical design parameter. For instance, a study on regioisomeric dimethyl diphenyl-1,4-dioxine dicarboxylates demonstrated that one isomer with a specific substitution pattern enforces a planar dioxin core, while its regioisomer adopts a boat conformation. nih.govacs.org

Key design principles emerging from these studies include:

Ring Conformation: The planarity of the dioxin core dictates the extent of electronic conjugation within the molecule. A planar core allows for more effective conjugation with substituents, which can be exploited in designing materials with specific electronic or optical properties. nih.gov In contrast, a non-planar, boat-like conformation disrupts this conjugation. nih.gov

Substituent Orientation: In diphenyl-substituted dioxins, the phenyl rings typically orient themselves perpendicular to the core ring. nih.govacs.org This perpendicular arrangement minimizes steric hindrance but also influences intermolecular packing in the solid state, a crucial factor for charge transport and other solid-state properties.

Electronic Tuning: The electronic nature of substituents on the phenyl rings can be used to modulate the energy levels (HOMO/LUMO) of the entire molecule, tailoring it for applications in organic electronics such as semiconductors or emitters in organic light-emitting diodes (OLEDs).

These principles allow chemists to strategically design and synthesize 2,3-diphenyl-1,4-dioxine derivatives with tailored three-dimensional structures and electronic properties for specific material applications.

Table 1: Comparison of Geometrical Properties in Substituted 1,4-Dioxin Derivatives
Compound DerivativeDioxin Core GeometryPhenyl Ring OrientationPotential Impact on Conjugation
Dimethyl 2,5-diphenyl-1,4-dioxine-3,6-dicarboxylatePlanarPerpendicular to coreEnhanced conjugation across the planar dioxin core and with ester groups. nih.gov
Dimethyl 2,6-diphenyl-1,4-dioxine-3,5-dicarboxylateBoat ConformationPerpendicular to coreConjugation is infeasible due to the non-planar structure. nih.gov
2,3,5,6-Tetraphenyl-1,4-dithiin (Sulfur Analogue)Boat ConformationMixed orientation (neither parallel nor perpendicular)Disrupted conjugation through the central ring. nih.gov

Role in the Development of Luminescent Materials

The photophysical properties of molecules containing the diphenyl-dioxine core are of great interest for creating novel luminescent and optoelectronic materials. The phenomenon of aggregation-induced emission (AIE), where non-emissive molecules become highly luminescent upon aggregation, is a target for many material scientists. While some heterocyclic compounds like tetraphenylpyrazine exhibit AIE, detailed studies on a close analogue, 2,3,5,6-tetraphenyl-1,4-dioxin (TPD), reveal contrasting behavior.

Investigation into the fluorescence properties of TPD showed that it exhibits aggregation-caused quenching (ACQ), where its fluorescence intensity decreases upon aggregation in a THF/water mixture. nih.gov This behavior, opposite to AIE, provides valuable insights into the structure-property relationships that govern luminescence in this class of molecules. The quenching is attributed to the specific molecular structure of TPD, which, unlike AIE-active molecules, does not effectively restrict intramolecular rotation in the aggregated state. The slight distortion from planarity and the rotational freedom of the four phenyl rings provide non-radiative decay pathways for the excited state, thus quenching the luminescence. nih.govacs.org

Understanding the mechanisms of ACQ in the tetraphenyl-dioxin system is crucial for the rational design of new luminescent materials based on the this compound core. By strategically modifying the structure—for example, by introducing bulky groups to restrict phenyl ring rotation or by forcing a more rigid, planar conformation of the dioxin core—it may be possible to inhibit non-radiative decay pathways and switch the behavior from ACQ to AIE. This would unlock the potential of these compounds for applications in sensors, imaging, and solid-state lighting.

Table 2: Photophysical Properties of 2,3,5,6-Tetraphenyl-1,4-dioxin (TPD) in THF/Water Mixtures
Solvent Composition (Water Fraction)Observed PhenomenonRelative Fluorescence IntensityProposed Mechanism
0% (Pure THF)Soluble, fluorescentHighMolecules are solvated and exhibit their intrinsic fluorescence. nih.gov
10-90%Aggregation-Caused Quenching (ACQ)DecreasingUpon aggregation, intermolecular interactions and rotational freedom of phenyl groups create non-radiative decay channels, quenching fluorescence. nih.gov

Utilization as an Advanced Building Block in Complex Chemical Syntheses

Beyond its potential in materials science, the this compound framework, particularly its saturated 1,4-dioxane (B91453) analogue, serves as a powerful and sophisticated building block in asymmetric synthesis. The rigid, well-defined stereochemistry of the 2,3-diphenyl substituted ring can be used as a chiral auxiliary to control the formation of new stereocenters in complex molecules.

A key example is the use of (2S,3S,5S)- and (2S,3S,5R)-5-Carboxaldehyde-2,3-diphenyl-1,4-dioxane as chiral surrogates for optically pure 2,3-O-isopropylideneglyceraldehyde. researchgate.net These dioxane-based aldehydes are prepared from threo-hydrobenzoin, which itself is readily available in either enantiomeric form. researchgate.net

Q & A

Q. What are the established synthetic routes for 2,3-Diphenyl-1,4-dioxine, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives often involves cyclocondensation reactions. For example, steroidal analogs can be synthesized by reacting 17-oxo steroids with 2,3-dihydro-1,4-dioxine under controlled conditions, yielding intermediates like 17α-(2,3-dihydro-1,4-dioxin-6-yl)-17β-ols . Optimization includes:
  • Temperature Control : Maintain reaction temperatures between 60–80°C to prevent side reactions.
  • Catalyst Selection : Use acid catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
  • Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) to isolate pure products.
    Yield improvements (>75%) are achievable by incremental addition of reactants to avoid polymerization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions. Aromatic protons typically appear at δ 7.2–7.8 ppm, while dioxine ring protons resonate near δ 4.5–5.0 ppm .
  • X-ray Crystallography : Resolves stereochemistry and confirms ring conformation. For example, dihedral angles between phenyl groups in derivatives range from 85° to 95°, indicating non-planar structures .
  • Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ peaks at m/z 288.1546 for C18_{18}H16_{16}O2_2) .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ under electrophilic vs. radical conditions?

  • Methodological Answer :
  • Electrophilic Addition : Chlorination studies on similar dioxines reveal that 2,3-dihydro-1,4-dioxine undergoes rapid electrophilic addition with Cl2_2, forming trans-dichloro derivatives due to the electron-rich alkene intermediate .
  • Radical Pathways : Under UV light, phenyl-substituted dioxines may undergo homolytic cleavage of the O–O bond, generating aryloxy radicals detectable via ESR spectroscopy. Radical trapping agents (e.g., TEMPO) are recommended to confirm intermediates .
  • Kinetic Analysis : Monitor reaction progress using in-situ FTIR to track carbonyl formation (peaks at 1700–1750 cm1^{-1}) under varying conditions .

Q. What structural features of this compound derivatives influence their bioactivity in steroidal or pharmaceutical applications?

  • Methodological Answer :
  • Substituent Effects : Electron-withdrawing groups (e.g., –NO2_2) at the 6-position enhance binding to steroid receptors, as seen in analogs with IC50_{50} values < 10 μM .
  • Ring Conformation : Planar dioxine rings (dihedral angle < 10°) exhibit higher metabolic stability in hepatic microsome assays compared to non-planar analogs .
  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate steric bulk at the 2,3-diphenyl positions with inhibition of cytochrome P450 enzymes .

Q. How can researchers resolve contradictions in toxicity data for this compound analogs?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., hepatotoxicity vs. renal toxicity) arise from:
  • Metabolic Variability : Conduct species-specific metabolic studies using S9 liver fractions to identify toxic metabolites (e.g., epoxide intermediates detected via LC-MS/MS) .
  • Dose-Response Relationships : Re-evaluate existing data using benchmark dose (BMD) modeling to differentiate threshold effects from linear no-threshold (LNT) trends .
  • Confounding Factors : Control for impurities (e.g., residual 1,4-dioxane, CAS 123-91-1) via GC-MS, as even 1 ppm can skew cytotoxicity assays .

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